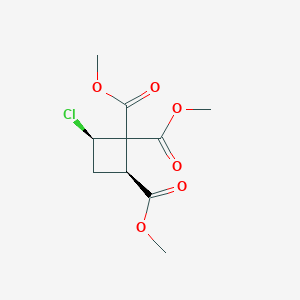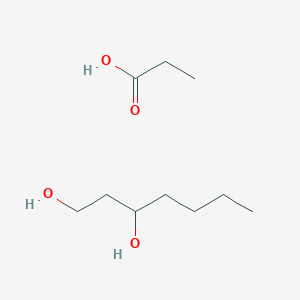
Methyl 15-iodopentadec-9-ene-12,14-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-iodopentadec-9-ene-12,14-diynoate is a chemical compound with the molecular formula C16H21IO2. It is characterized by the presence of an iodine atom, a pentadecene chain, and two diynoate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-iodopentadec-9-ene-12,14-diynoate typically involves the iodination of a precursor compound. One common method involves the reaction of a pentadecene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 15-iodopentadec-9-ene-12,14-diynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a hydrocarbon chain.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Methyl 15-iodopentadec-9-ene-12,14-diynoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 15-iodopentadec-9-ene-12,14-diynoate involves its interaction with specific molecular targets and pathways. The iodine atom and diynoate groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 15-bromopentadec-9-ene-12,14-diynoate: Similar structure but with a bromine atom instead of iodine.
Methyl 15-chloropentadec-9-ene-12,14-diynoate: Contains a chlorine atom instead of iodine.
Methyl 15-fluoropentadec-9-ene-12,14-diynoate: Features a fluorine atom in place of iodine.
Uniqueness
Methyl 15-iodopentadec-9-ene-12,14-diynoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to participate in various chemical reactions and may contribute to its biological activity .
Properties
CAS No. |
63948-95-8 |
|---|---|
Molecular Formula |
C16H21IO2 |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
methyl 15-iodopentadec-9-en-12,14-diynoate |
InChI |
InChI=1S/C16H21IO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5H,2,4,6-8,10,12,14H2,1H3 |
InChI Key |
STRFHRFJNOUVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCC#CC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

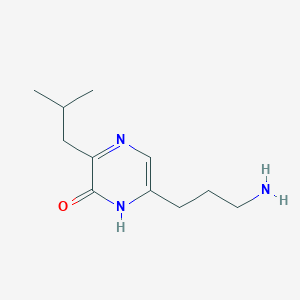
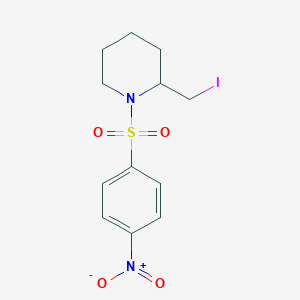

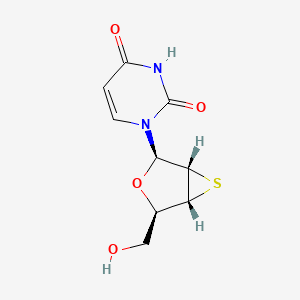
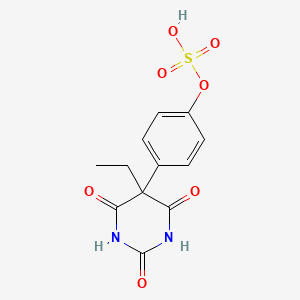

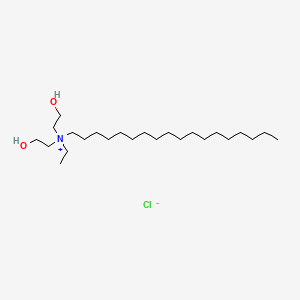
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
